molecular formula C16H18N2O B7470624 N,2,3-trimethyl-N-(pyridin-3-ylmethyl)benzamide

N,2,3-trimethyl-N-(pyridin-3-ylmethyl)benzamide

Cat. No. B7470624
M. Wt: 254.33 g/mol
InChI Key: OOFQSIBPWUDETC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,3-trimethyl-N-(pyridin-3-ylmethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as JNJ-31020028 and has been extensively studied for its ability to modulate the activity of certain ion channels in the brain.

Scientific Research Applications

JNJ-31020028 has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, neuropathic pain, and migraine. It has been shown to modulate the activity of certain ion channels in the brain, particularly the voltage-gated sodium channels and the T-type calcium channels. These channels play a crucial role in the generation and propagation of action potentials in neurons, and their modulation by JNJ-31020028 can lead to a reduction in neuronal excitability and hyperactivity.

Mechanism of Action

JNJ-31020028 acts as a selective and potent modulator of the voltage-gated sodium channels and the T-type calcium channels. It binds to a specific site on these channels, known as the local anesthetic receptor site, and stabilizes them in a closed state. This leads to a reduction in the influx of sodium and calcium ions into the neurons, resulting in a decrease in neuronal excitability and hyperactivity.
Biochemical and Physiological Effects:
JNJ-31020028 has been shown to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been found to reduce the frequency and amplitude of action potentials in neurons, decrease the release of neurotransmitters such as glutamate and substance P, and inhibit the development of hyperalgesia and allodynia in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the major advantages of JNJ-31020028 is its selectivity and potency towards the voltage-gated sodium channels and the T-type calcium channels. This makes it an ideal tool for studying the role of these channels in various neurological disorders. However, one of the limitations of JNJ-31020028 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on JNJ-31020028. One potential area of application is in the treatment of epilepsy, where JNJ-31020028 has shown promising results in animal models. Another area of interest is in the development of novel analgesics for the treatment of neuropathic pain, where JNJ-31020028 has demonstrated significant efficacy. Additionally, further studies are needed to elucidate the precise mechanism of action of JNJ-31020028 and its potential side effects in vivo.

Synthesis Methods

The synthesis of JNJ-31020028 involves the reaction of 3-(pyridin-3-ylmethyl)aniline with 2,3-dimethylbenzoyl chloride in the presence of a base. The resulting product is purified by column chromatography to obtain JNJ-31020028 in high yield and purity.

properties

IUPAC Name

N,2,3-trimethyl-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-12-6-4-8-15(13(12)2)16(19)18(3)11-14-7-5-9-17-10-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOFQSIBPWUDETC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N(C)CC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,2,3-trimethyl-N-(pyridin-3-ylmethyl)benzamide

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